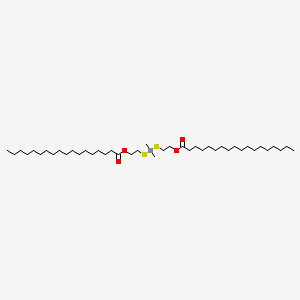
(Dimethylstannylene)bis(thioethane-1,2-diyl) distearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol typically involves the reaction of dimethyltin dichloride with thioglycolic acid, followed by the addition of ethanol. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
化学反応の分析
Types of Reactions
2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and as a stabilizer in plastic manufacturing.
作用機序
The mechanism of action of 2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, which can inhibit or activate various biochemical pathways. Its sulfanyl groups allow it to interact with thiol-containing enzymes, potentially leading to the modulation of their activity.
類似化合物との比較
Similar Compounds
- 2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol
- 2,2’-[(dimethylgermylene)bis(sulfanyl)]diethanol
- 2,2’-[(dimethylplumbylene)bis(sulfanyl)]diethanol
Uniqueness
2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol is unique due to its tin-based structure, which imparts distinct chemical and physical properties compared to its germanium and lead analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
特性
CAS番号 |
59138-44-2 |
|---|---|
分子式 |
C42H84O4S2Sn |
分子量 |
836.0 g/mol |
IUPAC名 |
2-[dimethyl(2-octadecanoyloxyethylsulfanyl)stannyl]sulfanylethyl octadecanoate |
InChI |
InChI=1S/2C20H40O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;;/h2*23H,2-19H2,1H3;2*1H3;/q;;;;+2/p-2 |
InChIキー |
VTCSQBKSQNQKIO-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


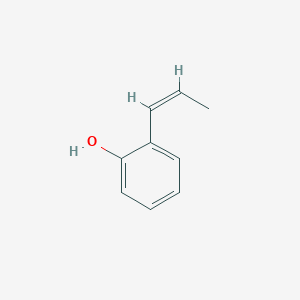

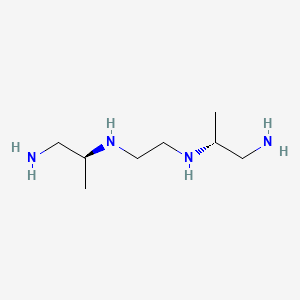
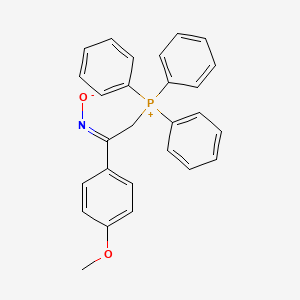
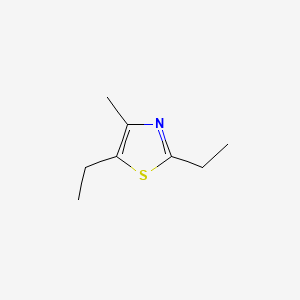
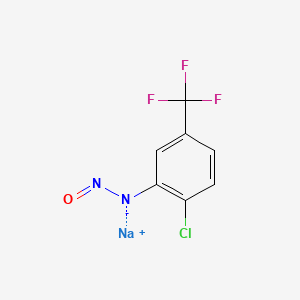
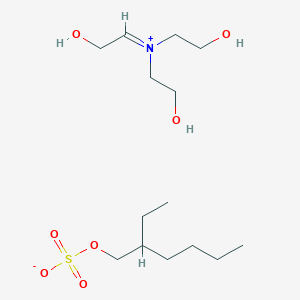

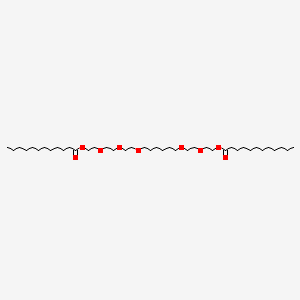
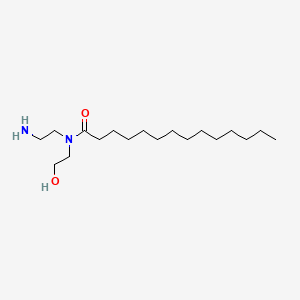
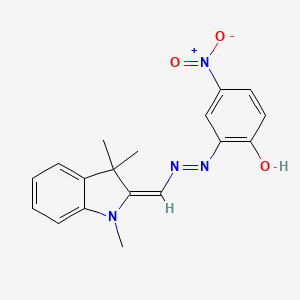
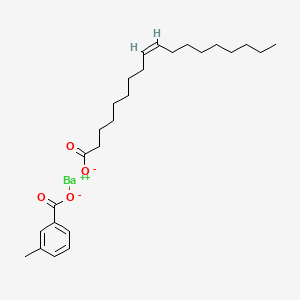
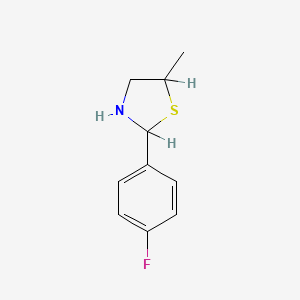
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
